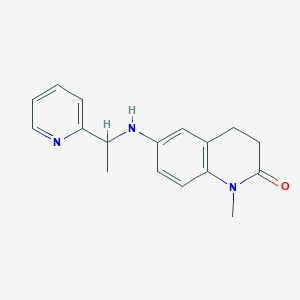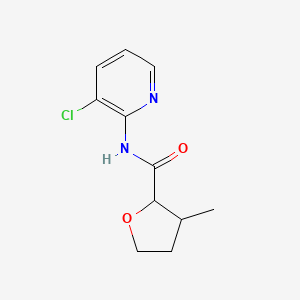
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide, also known as OIAB, is a compound that has been synthesized for its potential use in scientific research. This molecule has drawn attention due to its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects. In
作用机制
The mechanism of action of 3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide involves its binding to the sigma-1 and dopamine D2 receptors. When this compound binds to these receptors, it can modulate their activity, leading to various biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to modulate neurotransmitter release, this compound has also been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide in lab experiments is its ability to selectively bind to certain receptors, which can allow researchers to study the specific effects of modulating these receptors. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for further research on 3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide. One potential direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further research could be done to optimize the synthesis method of this compound and to develop new derivatives of the molecule with improved properties.
合成方法
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 3,4-dihydro-2H-pyran with 2-bromoethylamine hydrobromide to form 3-(2-bromoethyl)-4,5-dihydro-2H-pyran. The second step involves the reaction of the previous product with benzylamine to form 3-(2-benzylaminoethyl)-4,5-dihydro-2H-pyran. The third and final step involves the reaction of the previous product with benzoyl chloride to form this compound.
科学研究应用
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide has been synthesized for its potential use in scientific research due to its ability to interact with certain receptors in the body. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including the regulation of neurotransmitter release and calcium signaling. This compound has also been shown to bind to the dopamine D2 receptor, which is a protein that is involved in the regulation of dopamine neurotransmission.
属性
IUPAC Name |
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(23-16-17-6-2-1-3-7-17)18-8-4-9-19(14-18)24-20-11-13-25-12-5-10-21(25)15-20/h1-4,6-9,14,20-21,24H,5,10-13,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMYPROBRWNRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCN2C1)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[cyclopropyl-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7642087.png)
![3-(1-methoxyethyl)-N-[1-[4-(tetrazol-1-yl)phenyl]ethyl]aniline](/img/structure/B7642098.png)


![N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)
![3-[Cyclopent-3-ene-1-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642139.png)
![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[3-(1,3-oxazol-2-yl)phenyl]piperidin-4-amine](/img/structure/B7642163.png)
![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7642186.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-4-methoxybutan-2-amine](/img/structure/B7642197.png)
![3-[1-[2-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642202.png)
![6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642207.png)
![N-[(3,4-dihydroxyphenyl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7642214.png)